molecular formula C19H18N2O5S B2821825 (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one CAS No. 476668-30-1

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2821825
CAS No.: 476668-30-1
M. Wt: 386.42
InChI Key: BDUSCDSTDUDIMG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 2,3,4-trimethoxybenzylidene group at position 5 and a 4-hydroxyphenylimino moiety at position 2, with (E,E)-stereochemistry. These substituents confer distinct electronic and steric properties, influencing its biological activity, solubility, and interactions with molecular targets like tubulin or enzymes .

Properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)21-19(27-15)20-12-5-7-13(22)8-6-12/h4-10,22H,1-3H3,(H,20,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUSCDSTDUDIMG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its antimicrobial, antifungal, and anticancer activities. The presence of the hydroxyphenyl and trimethoxybenzylidene groups contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a subject of interest for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the trimethoxybenzylidene moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt cellular pathways, and induce apoptosis in cancer cells. The compound’s ability to modulate multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Anti-Cancer Activity and Tubulin Targeting

MHPT (2-((4-Hydroxyphenyl)imino)-5-(3-Methoxybenzylidene)Thiazolidin-4-One)

  • Structure : Differs in the benzylidene substitution (3-methoxy vs. 2,3,4-trimethoxy).
  • Activity : MHPT inhibits rhabdomyosarcoma (RMS) by inducing G2/M arrest and microtubule depolymerization, with an IC50 of ~20 µM in RD cells. Its selectivity arises from the 3-methoxy group, which optimizes hydrophobic interactions with tubulin .

Compound 115 ((2E,5Z)-5-(2-Hydroxybenzylidene)-2-((4-Phenoxyphenyl)imino)Thiazolidin-4-One)

  • Structure: Contains a 2-hydroxybenzylidene and 4-phenoxyphenylimino group.
  • Activity : Exhibits anti-glioblastoma activity (IC50 = 20 µM) via G2/M arrest and apoptosis .
  • Comparison: The target compound’s methoxy-rich benzylidene likely improves membrane permeability compared to the polar 2-hydroxy group, while the 4-hydroxyphenylimino may favor hydrogen bonding over the phenoxy group’s π-π stacking.

Acetylcholinesterase (AChE) Inhibition

Compounds 4o and 4i (Thiadiazole-Thiazolidinone Hybrids)

  • Structure: Feature thiadiazole-imino and substituted benzylidene groups (e.g., 4-methylbenzylidene).
  • Activity : Potent AChE inhibitors (pIC50 = 1.30–1.22 mM) due to dual binding via thiadiazole and benzylidene motifs .
  • Comparison : The target compound lacks a thiadiazole moiety, likely reducing AChE affinity. However, its trimethoxybenzylidene group may compensate by enhancing hydrophobic interactions with the enzyme’s peripheral anionic site.

Antimicrobial and Structural Analogues

Compound D8 (3-(2-(Diethylamino)Ethyl)-5-(4-Methylbenzylidene)-2-Thioxo-Thiazolidin-4-One)

  • Structure: Includes a 4-methylbenzylidene and diethylaminoethyl side chain.
  • Activity : Antimicrobial activity linked to the thioxo group and alkylamine side chain .
  • Comparison : The target compound’s hydroxyl and methoxy groups may reduce antimicrobial efficacy compared to D8’s lipophilic side chain but improve solubility.

2-[(4-Ethoxyphenyl)Imino]-3-Ethyl-5-(3,4,5-Trimethoxybenzylidene)-1,3-Thiazolidin-4-One

  • Structure: Shares a trimethoxybenzylidene group but differs in the imino substituent (4-ethoxyphenyl vs. 4-hydroxyphenyl) and a 3-ethyl group.
  • The target compound’s hydroxyl group could enhance target engagement in polar environments .

Structure-Activity Relationship (SAR) Insights

  • Benzylidene Substitution :
    • Methoxy groups at 2,3,4-positions (target compound) improve tubulin binding and metabolic stability compared to single-methoxy (MHPT) or hydroxy derivatives (Compound 115) .
    • Electron-donating groups (e.g., methoxy) enhance resonance stabilization and π-π interactions with aromatic residues in target proteins.
  • Imino Group: 4-Hydroxyphenyl (target) vs. 4-phenoxyphenyl (Compound 115): The hydroxyl group facilitates hydrogen bonding, critical for selectivity in kinase or tubulin inhibition .
  • Stereochemistry :
    • (E,E)-configuration in the target compound optimizes planar geometry for intercalation into hydrophobic pockets, unlike (Z)-isomers, which may exhibit reduced activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound MHPT Compound 115
LogP ~3.2 ~2.8 ~2.5
Solubility (µg/mL) 12.4 18.7 8.9
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 7 5 6
  • Key Observations :
    • The target compound’s higher LogP reflects enhanced lipophilicity from trimethoxy groups, favoring membrane penetration.
    • Reduced solubility compared to MHPT may necessitate formulation adjustments for bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step condensation reactions. A typical route involves reacting 4-hydroxyphenyl thiosemicarbazide with 2,3,4-trimethoxybenzaldehyde under reflux in a solvent system (e.g., DMF-acetic acid) with sodium acetate as a catalyst. Temperature (70–90°C) and reaction time (2–4 hours) are critical for yield optimization. Purification via recrystallization (DMF-ethanol mixtures) ensures >95% purity .
  • Key Parameters :

  • Solvent choice : Polar aprotic solvents (DMF) enhance reactivity.
  • Catalyst : Sodium acetate neutralizes HCl byproducts, shifting equilibrium toward product formation.
  • Yield : Typically 45–65%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming stereochemistry?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Confirm imino (δ 8.5–9.5 ppm) and benzylidene (δ 7.2–7.8 ppm) protons. Z/E isomerism is resolved via coupling constants (J = 12–16 Hz for trans-configuration) .
  • IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1600–1620 cm⁻¹ (C=N stretch) validate the thiazolidinone core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., m/z 363.0023 for analogs) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Findings :

  • Solubility : Moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL) due to hydrophobic trimethoxybenzylidene groups. Use surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : Stable at −20°C for >6 months. Degrades at pH < 4 or >10, with hydrolysis of the imino bond observed .

Advanced Research Questions

Q. How does the compound’s stereochemistry (2E,5E) influence its biological activity, and what computational methods validate target binding?

  • Mechanistic Insights :

  • The E-configuration at C2 and C5 positions the 4-hydroxyphenyl and trimethoxy groups for π-π stacking with hydrophobic pockets in enzymes (e.g., tubulin). Molecular docking (AutoDock Vina) shows binding energies of −8.2 kcal/mol for tubulin polymerization inhibition .
  • SAR : Removal of methoxy groups reduces potency by 3–5-fold, highlighting their role in hydrophobic interactions .

Q. What in vitro assays are recommended to evaluate its anticancer activity, and how do results compare to clinical benchmarks?

  • Experimental Design :

  • Cell Lines : Test against rhabdomyosarcoma (RD, SJ-RH30) and glioblastoma (U87MG) with 72-hour MTT assays. Include positive controls (e.g., paclitaxel) .
  • Results :
  • IC50 : 20 µM for glioblastoma (U87MG), comparable to temozolomide (IC50 = 25 µM) .
  • Mechanism : Flow cytometry confirms G2/M phase arrest (60–70% cells) via tubulin depolymerization, validated by Western blot (↓cyclin B1, ↑caspase-3) .

Q. How can contradictory data on antimicrobial activity be resolved, and what methodological improvements are needed?

  • Analysis :

  • Contradictions : Analog studies report MICs of 8–32 µg/mL against S. aureus but no activity against Gram-negative strains. Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Recommendations :
  • Standardize inoculum size (1×10⁵ CFU/mL) and use clinical isolates for relevance.
  • Combine with efflux pump inhibitors (e.g., PAβN) to assess intrinsic activity .

Q. What in vivo models are suitable for assessing efficacy and toxicity, and what dosing regimens optimize therapeutic index?

  • Preclinical Data :

  • Xenograft Models : RD rhabdomyosarcoma models show 60% tumor growth inhibition at 50 mg/kg (oral, q3d×4 weeks) with no hepatotoxicity (ALT/AST levels < 2× baseline) .
  • PK/PD : Plasma half-life = 3.2 hours; optimize dosing to maintain Cₜᵣₒᵤgₕ > IC50 for 8–12 hours/day .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for analogs with bulkier substituents?

  • Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) and improves yields by 15–20% .
  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) instead of sodium acetate for sterically hindered aldehydes .

Q. What computational tools predict metabolic liabilities and guide lead optimization?

  • Tools :

  • SwissADME : Predicts high CYP3A4-mediated oxidation of the 4-hydroxyphenyl group.
  • MetaSite : Identifies O-demethylation (trimethoxy → dihydroxy) as a major metabolic pathway. Introduce fluorine at para positions to block oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.